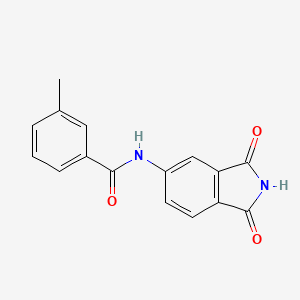

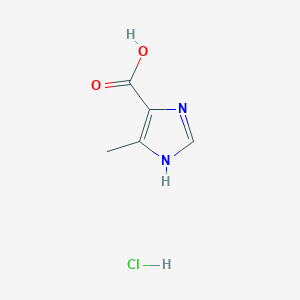

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide” is not well-documented in the available literature .Molecular Structure Analysis

The molecular structure of “N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide” is not explicitly provided in the available resources .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide” are not well-documented in the available resources .Scientific Research Applications

Synthesis and Characterization

Synthesis of Complexes : A study by Alkam et al. (2015) detailed the synthesis of N-[(2,3-dioxoindolin-1-yl)-N-methylbenzamide] and its metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). The ligand and its complexes were characterized using various spectroscopic methods, suggesting an octahedral structure. These complexes exhibited significant bacterial activities, indicating potential antimicrobial applications (Alkam et al., 2015).

Characterization of Polyimides : Butt et al. (2005) synthesized novel aromatic polyimides using diamines related to N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide. These polyimides, characterized by their solubility in organic solvents and high thermal stability, demonstrate the material science potential of derivatives of the compound (Butt et al., 2005).

Biological Studies

- Biological Activity Assessment : The study by Patel and Dhameliya (2010) explored the antibacterial and antifungal activities of derivatives related to N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide. These derivatives showed promising results as potential antimicrobials, highlighting the compound's relevance in developing new therapeutic agents (Patel & Dhameliya, 2010).

Photocatalytic Applications

- Enhancement of Photocatalytic Degradation : Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide, showing that adsorbent supports loaded with titanium dioxide can enhance the degradation rate. This study, while not directly involving N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide, demonstrates the broader context of research in photocatalytic applications and the potential for related compounds to contribute to environmental remediation efforts (Torimoto et al., 1996).

Mechanism of Action

Target of Action

The primary target of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide is the cereblon (CRBN) protein . CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex . It plays a crucial role in various biological processes, including cellular proliferation .

Mode of Action

N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide: acts as a modulator of cereblon (CRBN) activity . It selectively modulates the degradation of GSPT1 protein . This compound recognizes the E3 ubiquitin ligase and target protein, leading to the polyubiquitination of the target protein . The proteasome then recognizes and degrades the target protein .

Biochemical Pathways

The biochemical pathway affected by N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide involves the protein degradation pathway . By modulating the activity of CRBN, this compound can influence the ubiquitin-proteasome system , which is responsible for the degradation of most proteins within the cell .

Result of Action

The molecular and cellular effects of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide ’s action involve the degradation of target proteins . This can lead to various effects, depending on the specific proteins targeted. For instance, the degradation of GSPT1 protein can influence cellular proliferation .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), a monomeric enzyme containing heme, which is closely related to the pathogenesis of cancer and other diseases . The compound’s inhibitory activity on IDO1 suggests its potential as a therapeutic agent in cancer treatment.

Cellular Effects

N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide influences various types of cells and cellular processes. It has been observed to modulate the activity of cereblon (CRBN) protein, which is associated with uncontrolled cellular proliferation and cancer . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential in regulating cell function and preventing abnormal cell growth.

Molecular Mechanism

The molecular mechanism of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as an inhibitor of IDO1, leading to the suppression of its activity . Additionally, it modulates the degradation of GSPT1 protein by acting as a GSPT1 degrader . These interactions at the molecular level contribute to its therapeutic potential in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound maintains its stability and continues to exert its inhibitory effects on IDO1 over extended periods

Dosage Effects in Animal Models

The effects of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting IDO1 and modulating CRBN activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with IDO1 suggests its involvement in the tryptophan metabolism pathway

Transport and Distribution

The transport and distribution of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues are influenced by these interactions . Understanding its transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors play a crucial role in determining its efficacy and therapeutic potential.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-9-3-2-4-10(7-9)14(19)17-11-5-6-12-13(8-11)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIZZSPEHHERES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2581000.png)

![Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2581002.png)

![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate](/img/structure/B2581003.png)

![N-benzyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2581012.png)

![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2581018.png)

![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2581020.png)